Product packaging for Esomeprazole strontium(Cat. No.:CAS No. 934714-36-0)

Esomeprazole strontium

Cat. No.: B1257675
CAS No.: 934714-36-0
M. Wt: 848.5 g/mol
InChI Key: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Esomeprazole strontium is a chemical compound functioning as a proton pump inhibitor (PPI). Its primary research application is in the study of gastric acid-related disorders. The compound exerts its effect by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell, thereby effectively suppressing basal and stimulated gastric acid secretion . This mechanism is central to investigations involving gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions like Zollinger-Ellison syndrome . Researchers also utilize this compound in models exploring Helicobacter pylori eradication, where it is used in combination with antibiotics to study ulcer healing and bacterial clearance . From a chemical perspective, this compound is the (S)-(-)-enantiomer of omeprazole . It is supplied as delayed-release capsules for oral administration, designed to protect the drug from degradation in the acidic environment of the stomach . Scientists should note that esomeprazole is a competitive inhibitor of the cytochrome P450 enzyme CYP2C19 and may alter the pharmacokinetics of other drugs metabolized by this pathway, which is a critical consideration for designing in vivo studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44N6O10S2Sr B1257675 Esomeprazole strontium CAS No. 934714-36-0

Properties

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Crystallization of Esomeprazole Strontium

Synthetic Pathways for Esomeprazole (B1671258) Strontium Preparation

The synthesis of esomeprazole strontium primarily involves the reaction of an esomeprazole precursor with a suitable strontium source. This process is designed to yield a stable salt form of the active pharmaceutical ingredient.

Reaction of Esomeprazole Precursors with Strontium Sources

The formation of this compound can be achieved by reacting esomeprazole, either in its free base form or as an alkali metal salt (sodium, potassium, or lithium), with a strontium source. google.comwipo.intgoogle.com The choice of precursor and strontium source can influence the reaction conditions and the final product characteristics.

Common strontium sources utilized in the synthesis include inorganic salts, such as strontium chloride, and organic salts, like strontium acetate. googleapis.com Another approach involves the use of strontium hydroxide (B78521) octahydrate or strontium isopropoxide. google.comgoogleapis.com

A typical procedure involves dissolving an esomeprazole salt, such as esomeprazole potassium, in a solvent like water. google.com A solution of a strontium salt, for instance, strontium chloride hexahydrate, also in water, is then added to the esomeprazole solution. google.com This leads to the precipitation of this compound, which can then be isolated. google.com Alternatively, esomeprazole free base can be dissolved in an organic solvent like isopropanol (B130326), followed by the addition of a strontium source such as strontium isopropoxide. google.com

The following table summarizes various precursor and strontium source combinations reported in the literature.

Esomeprazole PrecursorStrontium SourceSolvent(s)
Esomeprazole Potassium SaltStrontium Chloride HexahydrateWater
Esomeprazole Sodium SaltStrontium Chloride HexahydrateWater
Esomeprazole Free BaseStrontium IsopropoxideIsopropanol
S-omeprazoleStrontium Hydroxide OctahydrateMethanol (B129727)
S-omeprazole (in basic solution)Strontium Chloride or Strontium AcetateMethanol, Water

This table presents a summary of reactant combinations for the synthesis of this compound as described in various sources. google.comgoogleapis.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of this compound synthesis are influenced by several reaction parameters. These include temperature, reaction time, and the choice of solvent.

The reaction is often carried out at room temperature, with stirring for a period ranging from one to three hours to ensure complete precipitation. google.comgoogleapis.com Temperatures can range from 0°C to the boiling point of the solvent used, with reaction times extending from 30 minutes to 24 hours. googleapis.com Solvents are chosen based on the solubility of the reactants and the insolubility of the this compound product, which facilitates its isolation. google.com Water and lower alcohols like methanol and isopropanol are commonly employed. google.comgoogleapis.com

For instance, in a described synthesis, reacting esomeprazole sodium salt with strontium chloride hexahydrate in water at room temperature for 1 to 2 hours resulted in the precipitation of this compound. google.com The yield and purity of the final product are key optimization targets. One patent reports achieving a high HPLC purity of over 99.6% and an enantiomeric excess of over 99.5%. google.com Another process, starting from optically impure S-omeprazole, claims to produce crystalline S-omeprazole strontium hydrate (B1144303) with a high optical purity of at least 99.0% enantiomeric excess (ee). googleapis.comgoogle.com

Enantioselective Synthesis Aspects in Esomeprazole Production

The synthesis of esomeprazole itself, the precursor to this compound, is a critical step that requires a high degree of stereochemical control. The key transformation is the asymmetric oxidation of the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (pyrmetazole), to the corresponding (S)-sulfoxide. tandfonline.come3s-conferences.orgrsc.org

Various catalytic systems have been developed to achieve high enantioselectivity in this oxidation. Transition metal catalysis, particularly using titanium or iron complexes with chiral ligands, is a prominent method. tandfonline.come3s-conferences.orgacs.orgresearchgate.net For example, a titanium complex with a hexa-aza-triphenolic macrocycle ligand has been shown to produce esomeprazole with an enantiomeric excess of 99.6%. tandfonline.com Another approach utilizes an iron salt in combination with a chiral Schiff base and a carboxylate salt, achieving a 99.4% ee on a kilogram scale. acs.org

Bio-catalytic methods, employing enzymes like Baeyer-Villiger monooxygenases (BVMO), offer a greener alternative for the enantioselective sulfoxidation. e3s-conferences.orgscientificupdate.com Through directed evolution, the efficiency of these enzymes has been significantly improved, leading to high enantiomeric excess (>99%) and minimal over-oxidation to the sulfone impurity. scientificupdate.com

The table below highlights different catalytic systems used in the asymmetric synthesis of esomeprazole.

Catalytic SystemOxidantSolventEnantiomeric Excess (ee)
Titanium/Hexa-aza-triphenolic Macrocycle Ligand--99.6%
Iron Salt/Chiral Schiff Base/Carboxylate SaltHydrogen Peroxide-99.4%
Engineered Baeyer-Villiger Monooxygenase (BVMO)-->99%
Titanium/Tartrate SystemCumene Hydroperoxide (CHP)Tolueneup to 89%
Manganese Porphyrin Complex-Dichloromethane or Acetonitrile (B52724)/Isopropanol87-90%

This table summarizes various catalytic systems and their reported efficiencies in the enantioselective synthesis of esomeprazole. tandfonline.come3s-conferences.orgacs.orgscientificupdate.comresearchgate.net

Isolation and Purification Techniques

Once the reaction to form this compound is complete, the solid product is typically isolated using standard laboratory techniques. google.comgoogleapis.com

The most common method of isolation is precipitation followed by filtration or centrifugation. google.com Since this compound is generally less soluble in the reaction medium than the starting materials, it precipitates out of the solution. google.com The collected solid, often referred to as a "wet cake," is then washed to remove any unreacted starting materials or soluble byproducts. google.com Water is a common washing solvent. google.com

The final step is drying the purified solid. This is often done under controlled temperature conditions, for example, air-drying at a temperature ranging from about 40°C to 45°C. google.com The purity and enantiomeric excess of the final isolated product are typically confirmed using High-Performance Liquid Chromatography (HPLC). google.com

Crystalline Forms and Hydrates of this compound

This compound can exist in specific crystalline forms, including hydrated states, which have distinct physical properties.

Identification and Characterization of Polymorphs and Solvates

A notable crystalline form of this compound is the tetrahydrate. googleapis.comgoogle.compharmacompass.com This form incorporates four molecules of water within its crystal lattice for every strontium ion and two esomeprazole anions. google.com The presence of water in a defined stoichiometric ratio indicates that it is a true hydrate rather than simply containing adsorbed moisture.

The identification and characterization of this crystalline form are primarily carried out using X-ray powder diffraction (XRPD). The XRPD pattern provides a unique fingerprint for the crystal structure. For this compound tetrahydrate, characteristic peaks are observed at specific 2θ angles. googleapis.comgoogle.com

The table below lists the major XRPD peaks for crystalline this compound tetrahydrate.

2θ (±0.2)
5.6
11.1
13.5
14.8
16.2
17.5
18.0
20.1
20.4
21.2
22.2
24.5
25.2
26.3
27.5
29.8
31.1
32.8
36.5

This table presents the characteristic X-ray powder diffraction peaks for this compound tetrahydrate as reported in the literature. googleapis.comgoogle.com

This crystalline hydrate form is reported to have favorable properties, including improved stability and non-hygroscopicity compared to other salt forms of esomeprazole. googleapis.comgoogle.com

Impact of Crystallization on Product Purity and Enantiomeric Excess

The crystallization process plays a pivotal role in achieving high product purity and, crucially for esomeprazole, a high enantiomeric excess (ee). googleapis.comgoogle.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. polyu.edu.hk In the context of esomeprazole, a high enantiomeric excess signifies a high concentration of the therapeutically active S-isomer compared to the R-isomer. googleapis.com

Research has demonstrated that the choice of starting material and crystallization conditions directly influences the final enantiomeric excess of this compound. For instance, processes have been developed that can yield esomeprazole salts with high optical purity even when starting with an optically impure S-omeprazole. googleapis.comgoogle.com This is a significant advantage as the preparation of optically pure esomeprazole can be challenging. google.com

One patented method describes a process for preparing this compound by reacting esomeprazole free base or its sodium, potassium, or lithium salt with a strontium source in a suitable solvent. google.comwipo.int The subsequent crystallization and drying steps are controlled to achieve a high-performance liquid chromatography (HPLC) purity of over 99% and an enantiomeric excess greater than 99.5%. google.com

Another study highlights a method to produce a crystalline this compound hydrate with improved optical purity. google.com This process involves reacting S-omeprazole with strontium hydroxide in a methanol solution. google.com Even when starting with S-omeprazole with an optical purity of 80% ee, the resulting crystalline this compound hydrate achieved a significantly higher purity. google.com This demonstrates the effectiveness of crystallization in enhancing the enantiomeric excess of the final product.

The table below summarizes findings from various synthetic and crystallization approaches, illustrating the impact on purity and enantiomeric excess.

Starting MaterialStrontium SourceSolvent(s)HPLC PurityEnantiomeric Excess (ee)Reference
Esomeprazole free baseStrontium isopropoxideIsopropanol, Water>98.9%>99.7% google.com
Esomeprazole sodium saltStrontium chloride hexahydrateWater>99.3%>99.8% google.com
Esomeprazole potassium saltStrontium chloride hexahydrateWater>99.6%>99.5% google.com
S-omeprazole (80% ee)Strontium hydroxide octahydrateMethanol-- google.com
S-omeprazole (95% ee)Strontium hydroxide octahydrateMethanol->99.0% google.com
S-omeprazole (95% ee)Strontium chloride hexahydrateWater, Methanol-- google.com
S-omeprazole (95% ee)Strontium acetateWater, Methanol-- google.com
Esomeprazole and (S)-(−)-binol inclusion complex (98.3% ee)Strontium hydroxideMethanol>98%- google.com

Data sourced from patent literature. Dashes indicate data not specified in the source.

The ability to enhance enantiomeric purity through crystallization is a key aspect of producing high-quality this compound. It allows for the use of starting materials that are not enantiomerically pure, which can be more cost-effective, while still achieving a final product that meets the stringent purity requirements for pharmaceuticals. google.comardena.com The process often involves the formation of diastereomeric salts or preferential crystallization, which are techniques used to separate enantiomers. ardena.com

Development of Novel Crystalline Forms

The development of novel crystalline forms, or polymorphs, of active pharmaceutical ingredients is a critical area of research in the pharmaceutical industry. Different crystalline forms of the same compound can exhibit different physicochemical properties, including solubility, stability, and bioavailability. For this compound, research has led to the development of specific crystalline hydrates.

One significant development is the creation of a crystalline this compound tetrahydrate. google.comepo.org This form is characterized by a specific crystal structure where two esomeprazole molecules and four water molecules are coordinated to a strontium ion. googleapis.comgoogle.com This crystalline hydrate has been shown to possess improved properties such as enhanced optical purity, thermal stability, and non-hygroscopicity compared to other salts of esomeprazole. googleapis.comgoogle.com

The crystalline this compound tetrahydrate exhibits distinct characteristics that can be identified through various analytical techniques. Its powder X-ray diffraction (XRD) spectrum shows a unique pattern of peaks, and differential scanning calorimetry (DSC) reveals a specific endothermic peak corresponding to dehydration and an exothermic peak at its melting point. google.comgoogle.com

The stability of this crystalline form is a key advantage. It has been shown to maintain its integrity under accelerated stability testing conditions, including elevated temperature and humidity. google.com This stability is crucial for the formulation of a reliable and effective pharmaceutical product. nih.gov

The development of this novel crystalline form of this compound represents a significant advancement in the formulation of this proton pump inhibitor, offering a more stable and pure active ingredient for therapeutic use. googleapis.comgoogle.com

Solid State Characterization of Esomeprazole Strontium

Spectroscopic Analysis (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers critical insights into the molecular structure of pharmaceutical compounds. In the case of esomeprazole (B1671258) strontium, these techniques are instrumental in confirming its structural integrity and the nature of the salt formation.

FTIR analysis of esomeprazole strontium tetrahydrate reveals a complex spectrum with characteristic absorption bands. A key feature in the formation of esomeprazole salts is the deprotonation of the N-H group on the benzimidazole (B57391) ring of the esomeprazole molecule. This change is typically reflected in the IR spectrum by the absence or significant shift of the N-H stretching vibration, a feature that is present in the spectrum of the free base form of esomeprazole. nih.gov

A patent for crystalline this compound tetrahydrate provides a specific list of its characteristic infrared absorption peaks when measured using a potassium bromide (KBr) disc. googleapis.comepo.orggoogle.com These peaks are indicative of the compound's unique vibrational fingerprint. The broad peak observed at 3422 cm⁻¹ is characteristic of O-H stretching vibrations from the water of hydration. googleapis.comepo.orggoogle.com Other notable peaks correspond to C-H, C=C, and C=N stretching and bending vibrations within the molecule's aromatic rings and other functional groups. nih.govgoogleapis.comepo.orggoogle.com

While specific Raman spectroscopic data for this compound is not widely published, Raman analysis of related omeprazole (B731) and esomeprazole formulations has been used to characterize the active pharmaceutical ingredient and distinguish it from excipients, often showing characteristic peaks related to the aromatic ring structures. researchgate.net

Table 1: FTIR Absorption Peaks for Crystalline this compound Tetrahydrate

Wavenumber (cm⁻¹)
3422
2991
2831
2364
1638
1611
1569
1561
1476
1444.4
1390
1365
1271
1204
1156
1077
1027
1000
855
844
798
637
487

Data sourced from patent literature. googleapis.comepo.orggoogle.com

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, melting points, and phase transitions of a crystalline solid. google.com

For this compound tetrahydrate, DSC analysis reveals distinct thermal events. When heated at a rate of 5°C/min, the compound exhibits a significant endothermic peak of approximately 179 J/g, which begins at about 100°C and reaches its maximum at around 118°C. googleapis.comgoogle.com This endotherm is associated with the loss of the four molecules of water of hydration. Following this dehydration, a sharp exothermic peak of about 451 J/g is observed, starting at approximately 203°C and peaking at 211°C, which corresponds to the decomposition of the compound. googleapis.comgoogle.com The observed melting point for the substance is approximately 202°C. google.com

TGA complements this data by measuring the change in mass as a function of temperature. For a hydrated compound like this compound tetrahydrate, TGA would show a mass loss corresponding to the dehydration step observed in the DSC thermogram. The moisture content determined by Karl-Fischer titration is between 8.0% and 9.5%, which is consistent with the calculated value of 8.49% for a tetrahydrate structure. google.com

Table 2: Thermal Properties of Crystalline this compound Tetrahydrate

Thermal Analysis Technique Observation Temperature Range/Point
Differential Scanning Calorimetry (DSC) Endothermic Peak (Dehydration) Starts ~100°C, Maximum ~118°C
Differential Scanning Calorimetry (DSC) Exothermic Peak (Decomposition) Starts ~203°C, Maximum ~211°C
Melting Point Melting with Decomposition ~202°C

Data sourced from patent literature. googleapis.comgoogle.com

X-ray Diffraction (PXRD) for Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is a definitive technique for identifying the crystalline form of a pharmaceutical solid. Each crystalline structure produces a unique diffraction pattern, which serves as a fingerprint for that specific form.

The crystalline form of this compound is a tetrahydrate, where two esomeprazole molecules and four water molecules are coordinated to a central strontium ion. google.com Its PXRD spectrum, recorded using Cu Kα radiation, shows a distinct pattern of diffraction peaks at specific 2θ angles. These peaks confirm the long-range molecular order characteristic of a crystalline material. The most prominent peaks are used to identify and characterize this specific crystalline hydrate (B1144303) form. googleapis.comgoogle.com

Table 3: Principal Powder X-ray Diffraction Peaks for Crystalline this compound Tetrahydrate

Diffraction Angle (2θ ± 0.2°)
5.6
11.1
13.5
14.8
16.2
17.5
18.0
20.1
20.4
21.2
22.2
24.5
25.2
26.3
27.5
29.8
31.1
32.8
36.5

Data represents major peaks where the relative intensity (I/I₀) is at least 3%. googleapis.comgoogle.com

Particle Size Distribution and Morphology Analysis

The particle size and morphology of an active pharmaceutical ingredient can significantly influence its processing behavior and bioavailability. This compound is described as a white or almost white crystalline powder. fda.gov

For pharmaceutical applications, the particle size of this compound can be controlled through micronization processes. google.com Patent literature specifies that the D₅₀ and D₉₀ particle sizes can be less than 400 microns, with preferred ranges being less than 200 microns, and even as fine as less than 15 microns for certain applications. google.com Reducing particle size increases the surface area, which can enhance dissolution rates.

Comparative Solid-State Properties with Other Esomeprazole Salts

The choice of a salt form for a drug is a critical decision in pharmaceutical development, as it can significantly impact properties like stability, solubility, and hygroscopicity. Esomeprazole has been formulated with various cations, most notably magnesium and sodium, allowing for a comparison with the strontium salt.

Thermal Stability and Hygroscopicity: this compound is reported to be thermally more stable and less hygroscopic than esomeprazole magnesium salts. google.com The high, sharp decomposition exotherm for this compound at ~211°C indicates significant thermal stability. googleapis.comgoogle.com In comparison, one form of esomeprazole magnesium (a water/butanol solvate) shows an exothermic decomposition around 200°C preceded by an endotherm at 175°C. mdpi.com The stability of esomeprazole magnesium is known to be pH-dependent, with acceptable stability under alkaline conditions but rapid degradation in acidic media. jocpr.com The lower hygroscopicity of the strontium salt is an advantage for solid dosage form stability and handling. google.com

Crystalline Structure: Both this compound and esomeprazole magnesium form stable crystalline hydrates. This compound exists as a tetrahydrate. google.com Esomeprazole magnesium is well-known as a trihydrate, though other solvated and polymorphic forms have been identified. sdkx.netmdpi.comjocpr.com The specific crystalline arrangement and hydration state influence the physicochemical properties of each salt.

Solubility: this compound is described as being soluble in water. fda.gov Comparative claims suggest it has improved solubility over conventional salts like the magnesium form. google.com The solubility of esomeprazole magnesium trihydrate is established in various solvents, being more soluble in organic solvents like methanol (B129727) than in water. jocpr.com

Pharmaceutical Formulation Design and Development

Design of Modified Release Formulations

To protect esomeprazole (B1671258) from gastric acid and deliver it to the site of absorption, modified-release formulations are necessary. These are primarily designed as delayed-release systems.

The principal strategy for formulating esomeprazole is the use of an enteric coating. researchgate.net This involves applying a pH-sensitive polymer layer to tablets or pellets that remains intact in the low pH of the stomach but dissolves in the higher pH of the small intestine. jbclinpharm.org

Enteric Polymers: Methacrylic acid copolymers, such as Eudragit L30D-55, are widely used as enteric coating materials. researchgate.netnih.gov Other options include cellulose acetate phthalate (CAP) and hydroxypropyl methylcellulose phthalate (HPMCP). jbclinpharm.org

Sub-coating (Seal Coating): Because esomeprazole is sensitive to acidic polymers, a protective sub-coat or seal coat is often applied to the core tablet or pellet before the enteric coat. jbclinpharm.orgnih.gov This barrier layer, often made of a polymer like hydroxypropylmethyl cellulose (HPMC), prevents direct contact between the drug and the acidic enteric polymer, enhancing the drug's stability. nih.gov

Formulation Process: The process typically involves drug layering onto non-pareil sugar spheres, followed by the application of a seal coat, and finally the enteric coat using a fluid bed coater. nih.gov The amount of enteric coating applied is critical to ensure gastro-resistance while allowing for timely drug release in the intestine. jbclinpharm.orgnih.gov

Pulsatile drug delivery systems (PDDS) are designed to release a drug in pulses at specific times, which can align with the body's circadian rhythms. researchgate.net For esomeprazole, a PDDS can be developed to manage conditions like nocturnal acid breakthrough. ijper.orgpharmaexcipients.com

A common design for an esomeprazole PDDS involves a capsule containing two types of microparticles:

Delayed Immediate Release (DIR) portion: These are drug particles with a simple enteric coating. They are designed to release the first dose of the drug once they pass from the stomach into the small intestine. pharmaexcipients.com

Delayed Extended Release (DER) portion: These microparticles are designed with a matrix system (e.g., using polymers like Eudragit RSPO and polyethylene oxide) and are also given an enteric coat. ijper.orgpharmaexcipients.com This design creates a significant lag time before releasing the second pulse of the drug. ijper.orgpharmaexcipients.com

By combining these two portions, the formulation can provide an initial dose of esomeprazole followed by a second dose several hours later, offering prolonged acid suppression. ijper.org

Controlled-release matrix systems utilize polymers to control the rate of drug release over an extended period. nih.gov In the context of esomeprazole, matrix systems are typically used within multi-particulate systems (pellets or microspheres) that are then enteric-coated.

Hydrophilic Matrix Systems: These systems employ hydrophilic polymers that swell upon contact with aqueous fluids to form a gel layer. nih.gov The drug is then released through a combination of diffusion through the gel and erosion of the matrix. nih.gov

Insoluble Matrix Systems: Insoluble polymers, such as certain grades of Eudragit (e.g., Eudragit RSPO), can be used to form a non-eroding matrix. ijper.org The drug diffuses out through a network of pores within the matrix. The release rate can be modulated by incorporating hydrophilic polymers into the insoluble matrix. ijper.org

For esomeprazole, these matrix systems are key components in designing the delayed extended-release portion of pulsatile delivery systems, allowing for fine-tuned control over the timing of the second drug pulse. pharmaexcipients.com

Particle Engineering and Nanosuspension Technologies

Particle engineering is a critical aspect of formulating poorly soluble drugs like esomeprazole. By manipulating particle size at the micro and nano levels, formulators can significantly enhance the drug's dissolution rate and, consequently, its performance.

Micronization Processes and Impact on Formulation Performance

Micronization, the process of reducing the average diameter of a solid material's particles, is a well-established technique for improving the bioavailability of poorly soluble drugs. nih.govjerseycrusher.com For compounds classified under the Developability Classification System (DCS) as IIa, where absorption is limited by the dissolution rate, micronization increases the surface area of the active pharmaceutical ingredient (API), which can lead to improved oral bioavailability. youtube.com This process can be achieved through methods such as milling or grinding. jerseycrusher.comgoogle.com The reduction of particle size is a key strategy for many APIs to ensure consistent drug delivery. researchgate.net While specific studies focusing solely on esomeprazole strontium are not prevalent, the principles are directly applicable. The process involves reducing particle size to facilitate dissolution in the gastrointestinal tract, which in turn can enhance drug bioaccessibility and bioavailability. researchgate.net

The primary impact of micronization on formulation performance is the enhancement of the dissolution rate. jerseycrusher.com This is particularly crucial for a proton pump inhibitor like esomeprazole, which needs to be absorbed to exert its systemic effect. drugbank.com By increasing the surface area available for dissolution, micronization helps to achieve therapeutic concentrations more rapidly and consistently. researchgate.net

Nanosuspension Preparation and Characterization

Nanosuspension technology offers a further step in particle size reduction, creating colloidal dispersions of drug particles in a liquid medium, stabilized by polymers or surfactants. amazonaws.com This approach can dramatically improve the saturation solubility and dissolution velocity of poorly soluble drugs. amazonaws.com

For esomeprazole, nanosuspensions have been successfully prepared using methods like the evaporative precipitation-ultrasonication technique. semanticscholar.orgresearchgate.net This "bottom-up" approach involves dissolving the drug in an organic solvent and then introducing this solution into an anti-solvent where the drug precipitates as nanoparticles. amazonaws.com Stabilizers such as Poloxamer 188 (F68) and Poloxamer 407 (F127) are used to prevent particle agglomeration. semanticscholar.orgresearchgate.net

Characterization of these nanosuspensions is crucial to ensure quality and performance. Key parameters include:

Particle Size and Polydispersity Index (PDI): Measured using techniques like dynamic light scattering, the particle size should be within the nano-range. Studies on esomeprazole have achieved particle sizes between 125-184 nm. semanticscholar.orgresearchgate.net The PDI indicates the uniformity of the particle size distribution.

Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the stability of the suspension. A higher absolute zeta potential value (e.g., 15.9 - 25.5 mV) suggests good physical stability due to electrostatic repulsion between particles. semanticscholar.orgresearchgate.net

Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface characteristics of the nanoparticles, which are often found to be prismatic or spherical. nih.govpnrjournal.com

Research on esomeprazole nanosuspensions demonstrated a significant enhancement in dissolution rate, with a 4-fold increase (100% release in 60 minutes) compared to the unprocessed drug (24% in 60 minutes). semanticscholar.orgresearchgate.net

Table 1: Optimized Parameters and Characteristics of Esomeprazole Nanosuspension

ParameterOptimized Value/ResultReference
Preparation MethodEvaporative Precipitation-Ultrasonication semanticscholar.orgresearchgate.net
Stabilizer (F68) Conc.0.4% w/v semanticscholar.orgresearchgate.net
Drug Concentration3.5 mg/ml semanticscholar.orgresearchgate.net
Ultrasonication Time20 min semanticscholar.orgresearchgate.net
Particle Size125 - 184 nm semanticscholar.orgresearchgate.net
Zeta Potential15.9 - 25.5 mV semanticscholar.orgresearchgate.net
In Vitro Dissolution (60 min)100% semanticscholar.orgresearchgate.net
Crude Drug Dissolution (60 min)24% semanticscholar.orgresearchgate.net

Influence of Formulation Variables on Drug Release Kinetics (in vitro)

The in vitro release kinetics of this compound are heavily influenced by the excipients used in the formulation, particularly the polymers that form the matrix or coating of the dosage form.

Polymer Selection and Concentration Effects

The choice of polymer and its concentration are critical variables that control the rate of drug release. For delayed and controlled release formulations of esomeprazole, a variety of polymers have been investigated.

Cellulose-based Polymers: Hydroxypropyl methylcellulose (HPMC) is frequently used. In one study, HPMC was able to stabilize delayed-release formulations of esomeprazole. nih.gov Another study on sustained-release tablets found that natural polymers like guar gum could extend release up to 24 hours, with the release mechanism following the Higuchi model. humanjournals.com

Polymethacrylates (Eudragit®): These are pH-sensitive polymers widely used for enteric coating and controlled release. researchgate.net Studies have shown that increasing the concentration of Eudragit L100 in microspheres leads to an increase in drug release, from 81.06% to 95.71%. biotech-asia.org This is because as the polymer concentration increases, the diffusion path for the drug also increases, which can modulate the release rate. biotech-asia.org

The concentration of the polymer directly impacts the drug release profile. Generally, higher polymer concentrations lead to a slower and more controlled release of the drug, as they increase the tortuosity of the diffusion path within the matrix. mdpi.com

Table 2: Effect of Polymer Type and Concentration on Esomeprazole Release

Polymer(s)Polymer ConcentrationKey FindingReference
Hydroxypropylmethyl cellulose (HPMC)Not specifiedStabilized delayed-release formulation in terms of assay and dissolution. nih.gov
Guar Gum60 mgShowed good sustainability with 99% drug release over 24 hours. humanjournals.com
Eudragit L100Increased concentrationDrug release increased from 81.06% to 95.71%. biotech-asia.org
HPMC & Calcium AlginateVaried concentrationsControlled release over 24 hours (up to 85.43%). Variation in release attributed to polymer concentration and swelling behavior. nih.gov

Coating Thickness and pH-Responsive Release

To protect the acid-sensitive esomeprazole from degradation in the stomach, formulations are typically enteric-coated. iajpr.com This coating is designed to be insoluble in the low pH of gastric fluid but to dissolve in the more neutral pH of the intestine. researchgate.net

pH-Responsive Polymers: Polymethacrylic acid copolymers like Eudragit® L30D-55 are commonly used. nih.gov This polymer demonstrates good gastro-resistant performance in acidic media (0.1 N HCl) but allows for immediate release (over 85% in 30 minutes) at higher pH levels. nih.gov Other enteric polymers studied include cellulose acetate phthalate (CAP) and hydroxy propyl methylcellulose phthalate (HPMCP). jbclinpharm.org

Coating Thickness: The thickness of the enteric coat is a critical parameter. A sufficient coating weight gain is necessary to ensure the integrity of the tablet or pellet in acidic conditions. jbclinpharm.org Studies have shown that a minimal weight gain of 8% was required to prepare effective enteric-coated tablets of esomeprazole. researchgate.netjbclinpharm.org However, it has also been observed that as a sub-coating weight gain increases, the drug dissolution rate can be reduced. nih.govresearchgate.net While a certain thickness is required for protection, excessive thickness may unduly delay the onset of drug release once the dosage form reaches the intestine. liv.ac.uk

The combination of a pH-sensitive polymer and a precisely controlled coating thickness ensures that the drug is protected from stomach acid and released at the intended site of absorption. fda.gov

Advanced Formulation Technologies

Beyond conventional tablets and capsules, advanced drug delivery systems have been developed for esomeprazole to optimize its therapeutic effect.

Microspheres: Esomeprazole has been formulated into microspheres using enteric polymers like Eudragit L100. biotech-asia.org This technology can provide a delayed-release effect for up to 10 hours, protecting the drug in acidic media and offering improved patient compliance. biotech-asia.org

Hydrogels: Hydrogel-based systems using polymers like HPMC and calcium alginate have been developed for the controlled oral delivery of esomeprazole. nih.gov These formulations exhibit swelling behavior that is dependent on pH, which controls the drug release. nih.gov Such systems have been shown to control the release of esomeprazole for 24 hours, making them a potential candidate for prolonged drug delivery. nih.gov

Pulsatile Drug Delivery Systems (PDDS): To address issues like nocturnal acid breakthrough, PDDS for esomeprazole have been researched. pharmaexcipients.com These systems are designed to release the drug in two separate pulses. This is achieved by combining two types of microparticles: a Delayed Immediate Release (DIR) portion and a Delayed Extended Release (DER) portion. pharmaexcipients.com The DER microparticles, often made with polymers like Eudragit RSPO and polyethylene oxide, can exhibit a delayed release for an extended period (e.g., 6 hours) before releasing the drug over the next 2 hours. pharmaexcipients.com

These advanced technologies offer sophisticated control over the timing and rate of esomeprazole release, aiming to improve therapeutic outcomes and patient convenience.

Co-processed Excipients in this compound Formulations

The development of effective oral dosage forms for this compound necessitates careful consideration of excipients that can ensure stability and control the release of the active pharmaceutical ingredient. Co-processed excipients, which are combinations of two or more existing excipients, offer a promising approach to achieve desired formulation characteristics that may not be possible with a simple physical mixture of the same components. jocpr.comsamipubco.com These engineered excipients can provide synergistic effects, leading to improved flowability, compressibility, and drug release profiles. researchgate.net

One area of investigation has been the use of co-processed excipients in the formulation of gastroretentive drug delivery systems (GRDDS) for esomeprazole. ijcrt.org The goal of a GRDDS is to prolong the residence time of the dosage form in the stomach, which can enhance the bioavailability of drugs that are absorbed in the upper gastrointestinal tract. ijcrt.org

In a study focused on esomeprazole, a co-processed excipient composed of xanthan gum and guar gum was utilized to develop floating tablets. ijcrt.org These natural gums were co-processed using a solvent evaporation technique in different ratios to optimize the formulation. ijcrt.org The resulting tablets were evaluated for various quality control parameters, including floating lag time and in vitro drug release. ijcrt.org

The research demonstrated that the ratio of xanthan gum to guar gum in the co-processed excipient had a significant impact on the drug release profile and floating properties of the tablets. ijcrt.org A formulation containing a 1:3 ratio of xanthan gum to guar gum (Formulation F5) exhibited the most desirable characteristics, with a rapid floating lag time and a sustained drug release over a period of seven hours. ijcrt.org This suggests that the co-processing of these two gums created a matrix with optimal properties for controlling the release of esomeprazole.

The findings from this research highlight the potential of using co-processed excipients to develop specialized delivery systems for proton pump inhibitors like this compound. The additive benefits of the individual excipients, when co-processed, can lead to a more robust and effective formulation. ijcrt.org

Table 1: Properties of Esomeprazole Gastroretentive Tablets with Co-processed Xanthan-Guar Gum Excipients

Formulation CodeXanthan Gum: Guar Gum RatioFloating Lag Time (minutes)Sustained Drug Release Duration (hours)
F11:1--
F21:2--
F32:1--
F43:1--
F51:34.42 ± 0.297
Data extracted from a study on esomeprazole gastroretentive tablets. ijcrt.org

Bioaerogel Impregnation Techniques for Drug Delivery

Bioaerogels, which are highly porous and lightweight materials derived from natural polymers, are being explored as novel carriers for drug delivery. nih.govresearchgate.net Their large surface area and tunable properties make them suitable for encapsulating and controlling the release of therapeutic agents like esomeprazole. The method used to load the drug into the bioaerogel matrix is a critical factor that influences the drug loading efficiency and the subsequent release kinetics. nih.govresearchgate.net

Research into the use of bioaerogels for esomeprazole delivery has investigated two primary impregnation techniques: supercritical impregnation and diffusion via ethanol during the sol-gel synthesis. nih.govresearchgate.net These methods were used to load esomeprazole into various bioaerogels, including neat alginate, pectin, and chitosan aerogels, as well as alginate and pectin aerogels coated with chitosan. nih.govresearchgate.net

The study revealed that the choice of impregnation technique significantly affected the drug loading. nih.govresearchgate.net Impregnation via diffusion from ethanol consistently resulted in higher drug loadings across all the tested bioaerogel types compared to supercritical impregnation. nih.govresearchgate.net However, supercritical impregnation offered a more efficient process in terms of the amount of drug required to achieve satisfactory loadings. nih.gov

Furthermore, the in vitro dissolution profiles of esomeprazole from the impregnated bioaerogels were found to be dependent on both the carrier material and the impregnation method. nih.govresearchgate.net In all cases, the bioaerogel formulations provided a more controlled and delayed release of esomeprazole compared to the pure drug. nih.govresearchgate.net The slowest release was observed with esomeprazole impregnated into pectin aerogels using the supercritical impregnation method. nih.gov The addition of a chitosan coating to alginate and pectin aerogels further slowed down the release of the drug. nih.gov

These findings indicate that bioaerogels are promising carriers for the controlled delivery of esomeprazole. By selecting the appropriate bioaerogel and impregnation technique, it is possible to tailor the drug release profile to meet specific therapeutic needs. nih.gov

Table 2: Comparison of Impregnation Techniques for Esomeprazole in Bioaerogels

Impregnation TechniqueRelative Drug LoadingKey Finding
Supercritical ImpregnationLowerMore efficient use of the drug during the loading process. nih.gov
Diffusion via EthanolHigherAchieved greater drug loading in the bioaerogels. nih.govresearchgate.net
Data synthesized from a study on the influence of impregnation techniques on esomeprazole release from bioaerogels. nih.govresearchgate.net

Analytical Methodologies for Quality Control and Characterization

Chromatographic Methods for Purity and Content Assay

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures and quantifying individual components. For esomeprazole (B1671258) strontium, various chromatographic methods are employed to assess its purity, determine its active ingredient content, and ensure its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of esomeprazole and its various salt forms, including esomeprazole strontium. researchgate.netresearcher.lifewisdomlib.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection of the analyte and its potential impurities.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a method for esomeprazole magnesium trihydrate tablets utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (60:40, v/v, pH 7) at a flow rate of 1.0 mL/min, with UV detection at 205 nm. jfda-online.com Another method for esomeprazole and its related substances employed an Inertsil ODS column with a mobile phase of 0.05% glacial acetic acid and isopropanol (B130326) (85:15 v/v) at a flow rate of 1.0 mL/min and detection at 280 nm. asianpubs.org

Method validation is a critical step to ensure the reliability of the analytical procedure. This process, guided by International Council for Harmonisation (ICH) guidelines, establishes the method's specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. isciii.esscience.gov For example, a validated HPLC method for esomeprazole demonstrated linearity over a specific concentration range with a high correlation coefficient (r² = 0.995). isciii.es The LOD and LOQ were determined to be 0.0001 µg/mL and 0.0004 µg/mL, respectively, indicating the method's sensitivity. isciii.es

The table below summarizes typical parameters for an HPLC method used in the analysis of esomeprazole formulations.

Parameter Condition
Stationary Phase Finepak SIL C18T-5 column (250 × 4.6 mm, 5.0 µm)
Mobile Phase Potassium dihydrogen phosphate buffer (0.025M): Acetonitrile (20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Run Time 10 min

This table presents an example of HPLC conditions for the analysis of esomeprazole, as described in a study on its estimation in bulk and tablet dosage forms. isciii.es

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of impurities in pharmaceutical substances. payeshdarou.ir This method is particularly valuable for detecting and characterizing impurities at very low levels, which may not be possible with HPLC-UV. payeshdarou.ir The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a high degree of specificity.

In the context of this compound, LC-MS/MS can be employed to develop a comprehensive impurity profile. uspnf.com This involves identifying known and unknown impurities, degradation products, and any process-related impurities. The method's high sensitivity, with a lower limit of quantification (LLOQ) as low as 500 ppt (B1677978) for esomeprazole, ensures that even trace-level impurities can be accurately measured. payeshdarou.ir

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. This includes selecting the appropriate ionization mode (e.g., electrospray ionization in positive mode) and monitoring specific precursor-to-product ion transitions for the analyte and its impurities. payeshdarou.ir

Enantiomeric Purity Assessment using Chiral Chromatography

Esomeprazole is the S-enantiomer of omeprazole (B731). Therefore, it is crucial to assess the enantiomeric purity of this compound to ensure that it is free from its R-enantiomer counterpart. Chiral chromatography is the primary technique used for this purpose. sci-hub.ru

Chiral HPLC methods utilize a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase is critical for achieving successful separation. For the separation of S-naproxen and esomeprazole, a Kromasil Cellucoat chiral column was used with a mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid (90:9.9:0.1 v/v/v). science.gov Another study on the chiral separation of lansoprazole (B1674482) enantiomers, a related proton pump inhibitor, utilized a Chiralpak ID column with a mobile phase of acetonitrile-water (60:40, v/v). sci-hub.ru

The validation of a chiral HPLC method is essential to demonstrate its ability to accurately and precisely quantify the enantiomeric impurity. This ensures that the amount of the unwanted enantiomer is below the specified limits.

Spectrophotometric Techniques (UV-Vis) for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of esomeprazole in bulk and pharmaceutical dosage forms. researchgate.net This technique is based on the principle that the drug substance absorbs light at a specific wavelength in the UV-Vis region.

For the quantification of esomeprazole, the wavelength of maximum absorbance (λmax) is typically around 301 nm. researchgate.net The method is validated to ensure its linearity, accuracy, and precision. A study on the spectrophotometric estimation of esomeprazole showed that it obeyed Beer's law in a concentration range of 10-50 µg/ml. researchgate.net

While HPLC is often the preferred method for its higher specificity and ability to separate impurities, UV-Vis spectrophotometry can be a suitable alternative for routine quality control testing, particularly for the assay of the bulk drug or simple formulations where interference from excipients is minimal. scienceopen.com

Dissolution Rate Testing and Profiling (in vitro)

Dissolution testing is a critical quality control parameter for solid oral dosage forms, as it provides an in vitro measure of the drug's release from the formulation. usp.br For delayed-release formulations like this compound capsules, dissolution testing is particularly important to ensure that the drug is protected from the acidic environment of the stomach and is released in the intestine. nih.gov

Method Development for Delayed-Release Formulations

The development of a dissolution method for delayed-release formulations of this compound involves a two-stage process to mimic the physiological conditions of the gastrointestinal tract. nih.gov

The first stage, or the acid stage, is performed in an acidic medium (e.g., 0.1 N HCl) for a specified period (typically 2 hours) to simulate the stomach environment. During this stage, the enteric coating of the formulation should prevent the release of the drug. google.com

The second stage, or the buffer stage, is conducted in a medium with a higher pH (e.g., pH 6.8 phosphate buffer) to simulate the conditions of the intestine. nih.gov In this stage, the enteric coating dissolves, and the drug is released. The dissolution profile, which is a plot of the cumulative percentage of drug released over time, is then generated.

An in vitro dissolution test for a dual delayed-release formulation of esomeprazole demonstrated that the enteric coatings prevented drug release in 0.1 N HCl for 120 minutes, followed by immediate and slow release in pH 6.8 phosphate buffer. nih.gov

The table below outlines a typical two-stage dissolution test for a delayed-release esomeprazole formulation.

Stage Medium Time Acceptance Criteria
Acid Stage 0.1 N HCl120 minutesMinimal drug release
Buffer Stage pH 6.8 Phosphate BufferVariableDrug release meets specified profile

This table illustrates the general conditions for a two-stage dissolution test for delayed-release formulations, designed to simulate the passage through the stomach and into the intestine.

Comparative Dissolution with Reference Products

Comparative in vitro dissolution studies are a critical component in the quality control and regulatory assessment of this compound drug products. These studies are designed to compare the dissolution profile of a test product (e.g., a generic version of this compound) against a reference listed drug (RLD), which is often esomeprazole magnesium (Nexium®) fda.gov. The primary objective is to ensure that the test product releases the active pharmaceutical ingredient (API) in a manner equivalent to the reference product under standardized laboratory conditions, which helps in predicting similar in vivo performance and supports bioequivalence claims wjbphs.com.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance for conducting these tests. For this compound delayed-release capsules, comparative dissolution testing is recommended on at least 12 dosage units of both the test and reference products fda.gov. The methodology typically follows the United States Pharmacopeia (USP) general chapter for delayed-release articles, involving a two-stage dissolution process.

Acid Stage: The capsules are first exposed to an acidic medium, such as 0.1 N Hydrochloric acid, for a specified period (e.g., 120 minutes) to simulate the stomach environment fda.govbanglajol.info. During this stage, the enteric coating must remain intact to protect the acid-labile esomeprazole from degradation. Minimal to no drug release should be observed fda.gov.

Buffer Stage: After the acid stage, the dissolution medium is changed to a buffered solution at a higher pH (e.g., pH 6.8), simulating the conditions of the small intestine banglajol.info. The drug release is then monitored over a specific timeframe.

The similarity between the dissolution profiles of the test and reference products is often evaluated using a model-independent mathematical approach, such as the similarity factor (f2). An f2 value between 50 and 100 generally indicates that the two dissolution profiles are similar wjbphs.com. Such comparative studies are essential for batch-to-batch consistency and are a key part of demonstrating that a generic product is therapeutically equivalent to the innovator product wjbphs.com.

Table 1: Illustrative Comparative Dissolution Data for Esomeprazole Delayed-Release Capsules

Time (minutes)Reference Product (% Dissolved)Test Product (% Dissolved)
51518
104548
157072
309294
459899
60100101

Note: This table presents hypothetical data for the buffer stage to illustrate a typical comparative dissolution profile. Actual results would be based on laboratory testing.

Factors Influencing In Vitro Dissolution (e.g., pH, stirring speed)

The in vitro dissolution of this compound is significantly influenced by several physicochemical and experimental factors. Due to the drug's inherent properties and the nature of its delayed-release formulation, these factors must be meticulously controlled to ensure accurate and reproducible results.

pH of the Dissolution Medium: The pH is the most critical factor affecting the dissolution of this compound. Esomeprazole is highly unstable in acidic environments fda.govnih.gov. The enteric coating of the dosage form is designed to be insoluble at the low pH of the stomach (typically pH 1-2) but to dissolve readily at the higher pH of the small intestine (pH 6.8 and above) banglajol.infoherts.ac.uk.

Acidic pH (e.g., pH 1.2): In the simulated gastric fluid, the enteric coating protects the esomeprazole pellets or granules. An effective coating will prevent the dissolution medium from reaching the drug core, thus preventing degradation and premature release fda.gov.

Neutral to Alkaline pH (e.g., pH 6.8): Once the medium is changed to a buffer simulating intestinal fluid, the enteric coating dissolves, allowing the medium to access the drug. The solubility of esomeprazole magnesium, a related salt, is known to increase with the pH of the solution, a property expected to be shared by this compound tandfonline.com. This pH-dependent solubility is a key mechanism for the targeted release of the drug in the intestine.

Stirring Speed (Agitation): The stirring speed, or agitation rate, of the dissolution apparatus (e.g., USP Apparatus II, paddle) is another important variable. Agitation influences the hydrodynamics within the dissolution vessel and at the surface of the dosage form.

A higher stirring speed generally leads to a faster dissolution rate by reducing the thickness of the diffusion boundary layer around the drug particles and enhancing mass transfer.

Conversely, insufficient agitation can lead to "coning," where a mound of undissolved powder forms at the bottom of the vessel, resulting in artificially low and variable dissolution rates.

Regulatory guidelines and pharmacopeial methods specify the stirring speed to be used, with 75 rpm being a common rate for esomeprazole capsules in a USP Apparatus II setup, to ensure consistent and biologically relevant testing conditions fda.gov.

Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method is essential for determining the purity and potency of this compound throughout its shelf life. Such a method must be able to accurately quantify the active ingredient without interference from any degradation products (impurities), excipients, or placebo components bio-integration.orgresearchgate.net. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose due to their high specificity and resolving power jmpas.comnih.gov.

Forced Degradation Studies for Impurity Generation

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance and drug product to harsh chemical and physical conditions to intentionally generate degradation products nih.govbio-integration.org. By analyzing the stressed samples, analysts can identify potential degradation pathways and ensure that the analytical method can effectively separate the parent drug from all resulting impurities.

Typical stress conditions applied to esomeprazole as per International Council for Harmonisation (ICH) guidelines include:

Acid Hydrolysis: Treatment with acids like 0.1 N HCl. Esomeprazole is known to be highly susceptible to degradation under acidic conditions nih.govnih.gov.

Base Hydrolysis: Exposure to bases such as 0.1 N NaOH, where the drug shows some sensitivity nih.gov.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). Esomeprazole shows significant degradation under oxidative stress nih.govnih.gov.

Thermal Degradation: Exposing the solid drug to high temperatures (e.g., 105°C) iajps.com.

Photolytic Degradation: Exposing the drug to UV and visible light to assess its photosensitivity nih.govbio-integration.org.

The results of these studies demonstrate the specificity of the analytical method. The goal is to achieve moderate degradation (e.g., 5-20%) to ensure that the generated impurities are present at detectable levels without completely consuming the parent drug.

Table 2: Summary of Forced Degradation Studies on Esomeprazole

Stress ConditionDetailsObserved Degradation
Acid Hydrolysis0.1 N HCl at 60°C for 120 minSignificant degradation (~2%) nih.gov
Alkaline Hydrolysis0.1 N NaOH at 60°C for 120 minMild degradation (~2.5%) nih.gov
Oxidative Degradation3% H₂O₂ at room temp for 120 minMild degradation (~4%) nih.gov
Thermal DegradationDry heat at 105°C for 24 hoursDegradation observed iajps.com
Photolytic DegradationExposure to light as per ICH Q1BMild degradation observed nih.gov

Note: Degradation percentages are based on studies of esomeprazole (magnesium salt) but indicate the stability profile of the esomeprazole moiety.

Validation of Stability-Indicating Assays (ICH Guidelines)

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability, accuracy, and precision for its intended purpose bio-integration.orgjmpas.comscienceopen.com. Validation confirms that the method is suitable for quantitative analysis of this compound and its impurities.

The key validation parameters for a stability-indicating assay include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and placebo. Forced degradation studies are the primary tool for demonstrating specificity researchgate.net.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R² > 0.99) for a calibration curve bio-integration.orgscienceopen.com.

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of analyte is spiked into a placebo mixture and the percentage recovery is calculated bio-integration.org.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy researchgate.net. This is crucial for quantifying impurities at low levels.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage nih.gov.

Table 3: ICH Validation Parameters for an Analytical Assay

ParameterPurposeTypical Acceptance Criteria
SpecificityEnsures no interference from impurities/placeboAnalyte peak is well-resolved from all other peaks
LinearityConfirms proportional response to concentrationCorrelation coefficient (R²) ≥ 0.999
AccuracyMeasures agreement with the true valuePercent recovery typically within 98.0% - 102.0%
PrecisionMeasures repeatability of resultsRelative Standard Deviation (RSD) ≤ 2%
RobustnessAssesses reliability with small method changesSystem suitability parameters remain within limits
LOD / LOQDefines the lower limits of the methodSignal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ

Physicochemical Stability and Degradation Kinetics

Chemical Stability under Various Environmental Conditions

Esomeprazole (B1671258) is inherently sensitive to acidic environments, moisture, and heat. thepharmajournal.com The formation of the strontium salt is intended to confer greater stability compared to the free base.

The degradation of esomeprazole is significantly influenced by pH, temperature, and humidity. As a proton pump inhibitor, its stability is pH-dependent, showing rapid degradation in acidic media and greater stability in alkaline conditions. researchgate.net

Influence of pH: Forced degradation studies conducted on esomeprazole salts illustrate this pH-dependent instability. In one study, esomeprazole magnesium showed approximately 2% degradation when exposed to 0.1N HCl at 60°C for 120 minutes. nih.gov Under basic conditions (0.1N NaOH at 60°C for 120 minutes), the degradation was slightly higher at about 2.5%. nih.gov Another study on the esomeprazole active pharmaceutical ingredient (API) reported around 4.8% degradation in 0.05M hydrochloric acid for 2 hours and 6.8% degradation in 0.1M sodium hydroxide (B78521) at 80°C for 2 hours. ajpaonline.com It is established that degradation is significantly more pronounced in an acidic medium compared to the effects of heat alone. thepharmajournal.comresearchgate.net

Influence of Temperature and Humidity: Elevated temperatures accelerate the degradation of esomeprazole. A study demonstrated about 5.1% degradation of the esomeprazole API when subjected to a temperature of 80°C for 24 hours in a water bath. ajpaonline.com The presence of humidity further exacerbates the degradation process. nih.govresearchgate.net The combination of high temperature and high relative humidity, as used in accelerated stability studies (e.g., 40°C and 75% RH), represents a significant challenge to the stability of esomeprazole formulations. hpu.edu.syresearchgate.net

Table 1: Degradation of Esomeprazole Salts under Various Stress Conditions
ConditionDurationTemperatureEsomeprazole SaltDegradation (%)Reference
0.1N HCl120 min60°CMagnesium~2.0 nih.gov
0.1N NaOH120 min60°CMagnesium~2.5 nih.gov
0.05M HCl2 hrsNot specifiedAPI4.8 ajpaonline.com
0.1M NaOH2 hrs80°CAPI6.8 ajpaonline.com
Thermal (Water Bath)24 hrs80°CAPI5.1 ajpaonline.com
3% H₂O₂Not specifiedRoom TempAPI11.3 ajpaonline.com
SunlightNot specifiedNot specifiedMagnesium0.55 nih.gov
UV LightNot specifiedNot specifiedMagnesium1.32 nih.gov

Esomeprazole is susceptible to both oxidative and photolytic degradation. researchgate.net

Oxidation: The presence of oxidizing agents can lead to the formation of degradation products. In a forced degradation study, treatment of the esomeprazole API with 3% hydrogen peroxide at room temperature resulted in 11.3% degradation. ajpaonline.com A common oxidative degradation pathway for esomeprazole involves the oxidation of the sulfoxide (B87167) moiety to form the corresponding sulfone impurity. scientificupdate.com

Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation. One study reported that after exposing esomeprazole to sunlight (1.2 million Lux hours) and UV light (200 watt-hours per square meter), 0.55% and 1.32% degradation were observed, respectively. nih.gov Another study confirmed that the esomeprazole API was highly susceptible to photolysis when exposed to UV light for 24 hours. ajpaonline.com This necessitates the protection of esomeprazole strontium from light during storage and handling. researchgate.net

Solid-State Stability of this compound Forms

The solid-state properties of an API, including its crystalline or amorphous form, can significantly impact its stability. While specific studies on the various solid-state forms of this compound are not extensively detailed in the provided search results, it is a general principle in pharmaceutics that different polymorphic forms can exhibit different stabilities. The development of a salt form, such as strontium, is a strategy to achieve a more stable solid form compared to the free base. The stability of different salt forms of esomeprazole, including calcium salts in various polymorphic and amorphous forms, has been investigated, indicating the importance of solid-state characteristics for stability. google.com

Long-Term and Accelerated Stability Study Design

The stability of this compound is evaluated through long-term and accelerated stability studies following international guidelines, such as those from the International Council for Harmonisation (ICH).

Long-Term Stability Studies: These studies are typically conducted at 25°C ± 2°C and 60% ± 5% relative humidity (RH) for a period that covers the proposed shelf-life of the product, which can be up to 3 years. researchgate.nethpu.edu.sy

Accelerated Stability Studies: Accelerated studies are performed under more stressful conditions to predict the long-term stability of the drug product in a shorter period. The standard conditions for accelerated stability testing are 40°C ± 2°C and 75% ± 5% RH, typically for a duration of 6 months. researchgate.nethpu.edu.syresearchgate.net These studies are crucial for identifying potential degradation products and selecting appropriate packaging that protects the drug from heat, humidity, and light. researchgate.net For instance, a stability study of esomeprazole magnesium trihydrate enteric-coated pellets was conducted under these accelerated conditions for six months to evaluate the product's stability. researchgate.net

Table 2: ICH Conditions for Stability Testing of this compound
Study TypeTemperatureRelative HumidityMinimum Duration
Long-Term25°C ± 2°C60% ± 5% RH12 months (up to 36 months)
Intermediate30°C ± 2°C65% ± 5% RH6 months
Accelerated40°C ± 2°C75% ± 5% RH6 months

Degradation Product Profiling and Identification

Understanding the degradation profile of this compound is essential for ensuring its safety and quality. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are performed to identify potential degradation products.

Several degradation products of esomeprazole have been identified. The sulfone derivative is a well-known oxidative degradation product. scientificupdate.com A study on esomeprazole sodium led to the isolation and characterization of two specific degradation impurities:

Impurity X: 6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate nih.gov

Impurity Y: 6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate nih.gov

Another study on the degradation of esomeprazole under various stress conditions reported the formation of a total of 16 degradation products, which were characterized using LC-MS/MS. nih.gov The primary degradation products of omeprazole (B731) (the racemate of esomeprazole) in acidic conditions have been identified as rearranged monomers and dimer ions with varying numbers of sulfur atoms in the dimer bridge. gcu.ac.uk Given the structural similarity, similar degradation pathways are expected for esomeprazole.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esomeprazole strontium
Reactant of Route 2
Reactant of Route 2
Esomeprazole strontium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.